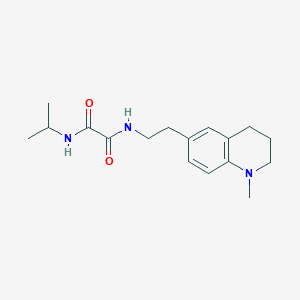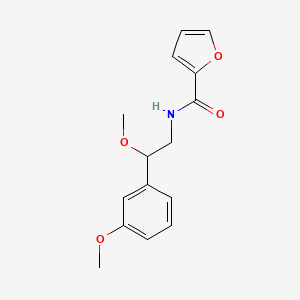![molecular formula C11H7ClO4 B2974199 8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 484000-52-4](/img/structure/B2974199.png)
8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” seems to be a type of chromenone . Chromanones are heterobicyclic compounds that act as building blocks in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .
Synthesis Analysis
While specific synthesis methods for “8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” were not found, a related compound, 6-amino-8-aryl-7-cyano-8H-[1,3]dioxolo[4,5-g]chromene, has been synthesized via a one-pot reaction involving the condensation of 3,4-(methylenedioxy)phenol, aromatic aldehydes, and malononitrile using a catalytic amount of basic alumina in water .
Aplicaciones Científicas De Investigación
Synthesis Advancements
A key focus in the scientific research of 8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one derivatives involves advancements in their synthesis. For instance, the use of CeCl3·7H2O as a catalyst has been highlighted for its efficiency in synthesizing 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones, offering advantages such as high yields, simplicity, and an environmentally friendly process (Wu, Li, & Yan, 2011). Similarly, Ag/CdS nanocomposite has been utilized as a recyclable and non-toxic catalyst for synthesizing novel 8-aryl-8H-[1,3]dioxolo[4,5-g]chromene-6-carboxylic acids, indicating an environmentally benign approach with high product yields (Abdolmohammadi, Nasrabadi, Seif, & Fard, 2018).
Biological Activity and Potential Applications
Chromenes and their derivatives have been investigated for various biological properties, including cytotoxicity against cancer cells. Research demonstrates the synthesis and evaluation of [1,3]dioxolo[4,5-g]chromen-8-one derivatives for their cytotoxic activities against breast cancer cell lines, with some compounds showing significant activity (Alipour et al., 2014). This indicates the potential of these compounds in developing anticancer therapies. Additionally, a new compound isolated from Chinese eaglewood, related to the chromene family, has shown cytotoxicity against human gastric cancer cells (Liu et al., 2008).
Environmental and Health Concerns
While chromenes have potential applications in therapeutics, there are also studies addressing environmental and health concerns related to related compounds. For example, chlorinated polyfluoroalkylether sulfonates, which have structures similar to chromenes, have been studied for their binding potency and activity to thyroid hormone transport proteins and nuclear receptors, indicating possible thyroid hormone disruption effects (Xin et al., 2018).
Propiedades
IUPAC Name |
8-(chloromethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c12-4-6-1-11(13)16-8-3-10-9(2-7(6)8)14-5-15-10/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKWIQFDJAQEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)

![N-(3,5-dimethylphenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2974122.png)


![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974126.png)

![3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2974134.png)



![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2974139.png)